Azido-PEG8-NHS ester

Catalog No.
S520303
CAS No.
1204834-00-3
M.F
C23H40N4O12
M. Wt
564.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG8-NHS ester

CAS Number

1204834-00-3

Product Name

Azido-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C23H40N4O12

Molecular Weight

564.59

InChI

InChI=1S/C23H40N4O12/c24-26-25-4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(30)39-27-21(28)1-2-22(27)29/h1-20H2

InChI Key

AZXJVYAMFTUKFC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG8-NHS ester

Description

The exact mass of the compound Azido-PEG8-NHS ester is 564.2643 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG8-NHS ester is a specialized chemical compound characterized by an azide group and an N-hydroxysuccinimide (NHS) ester. With a molecular formula of C23H40N4O12 and a molecular weight of approximately 564.6 g/mol, this compound is designed to enhance solubility in aqueous environments due to its polyethylene glycol (PEG) backbone. The azide group facilitates "Click Chemistry," allowing for selective reactions with alkyne-containing molecules, while the NHS ester enables efficient labeling of primary amines in biomolecules such as proteins and oligonucleotides .

Azido-PEG8-NHS ester primarily participates in two significant types of reactions:

  • Click Chemistry: The azide group can react with alkyne groups through a cycloaddition reaction, forming a stable triazole linkage. This reaction can occur under mild conditions, making it suitable for bioconjugation applications .
  • Amine Labeling: The NHS ester reacts with primary amines (-NH2) to form stable amide bonds. This property is exploited extensively in labeling proteins and other biomolecules .

Azido-PEG8-NHS ester is recognized for its utility in biological applications, particularly in drug delivery and imaging. Its ability to facilitate site-specific labeling and bioconjugation allows researchers to create targeted therapies and diagnostic agents. The PEG spacer enhances the solubility and biocompatibility of the conjugates formed, which is crucial for therapeutic efficacy and reduced immunogenicity .

The synthesis of Azido-PEG8-NHS ester typically involves the following steps:

  • Preparation of PEG Backbone: The starting material is often a PEG derivative that can be modified to introduce azide and NHS functionalities.
  • Introduction of Azide Group: This can be achieved through nucleophilic substitution or other organic synthesis techniques to attach the azide moiety to the PEG backbone.
  • Formation of NHS Ester: The NHS group is introduced by reacting the hydroxyl groups on the PEG with N-hydroxysuccinimide in the presence of a coupling agent, typically using carbodiimide chemistry .

Azido-PEG8-NHS ester has diverse applications in various fields:

  • Bioconjugation: Used for attaching biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems.
  • Diagnostics: Employed in imaging agents that require specific labeling of proteins or nucleic acids.
  • Vaccine Development: Utilized in conjugating antigens to carriers for enhanced immune response.
  • Material Science: Applied in modifying surfaces for biomedical devices .

Several compounds share structural similarities with Azido-PEG8-NHS ester, each possessing unique properties:

Compound NameFunctional GroupsUnique Features
Azido-PEG8-AmineAzide, AmineOffers dual reactivity with both azides and amines
Methoxy-PEGMethoxyEnhances solubility but lacks reactive groups
Maleimide-PEGMaleimideReacts specifically with thiols
Carboxylic Acid-PEGCarboxylic AcidUseful for coupling via EDC chemistry
Biotin-PEGBiotinEnables affinity purification via streptavidin

Azido-PEG8-NHS ester stands out due to its combination of azide and NHS functionalities, enabling versatile applications in bioconjugation while maintaining enhanced solubility through its PEG backbone .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.1

Exact Mass

564.2643

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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